molecular formula C4H5NO3S B1598000 1H-pyrrole-2-sulfonic acid CAS No. 84864-63-1

1H-pyrrole-2-sulfonic acid

Cat. No.: B1598000
CAS No.: 84864-63-1
M. Wt: 147.15 g/mol
InChI Key: KKQCQCXUVZBOCL-UHFFFAOYSA-N
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Description

1H-pyrrole-2-sulfonic acid is a heterocyclic organic compound with the molecular formula C4H5NO3S It is a derivative of pyrrole, where a sulphonic acid group is attached to the second carbon of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-pyrrole-2-sulfonic acid can be synthesized through the sulphonation of pyrrole. This process involves the reaction of pyrrole with sulphur trioxide in pyridine at approximately 100°C . The reaction yields this compound as the primary product.

Industrial Production Methods: In industrial settings, the production of this compound typically involves the continuous sulphonation of pyrrole using sulphur trioxide in a controlled environment. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1H-pyrrole-2-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into different pyrrole derivatives.

    Substitution: Electrophilic substitution reactions are common, where the sulphonic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminium hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Reduced pyrrole derivatives.

    Substitution: Various substituted pyrrole compounds.

Scientific Research Applications

1H-pyrrole-2-sulfonic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules.

    Biology: It serves as a precursor for biologically active compounds.

    Medicine: Research explores its potential in drug development due to its unique chemical properties.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-pyrrole-2-sulfonic acid involves its interaction with various molecular targets. The sulphonic acid group enhances its reactivity, allowing it to participate in multiple chemical reactions. The pathways involved include electrophilic substitution and nucleophilic addition, which contribute to its diverse chemical behavior.

Comparison with Similar Compounds

    Pyrrole: The parent compound without the sulphonic acid group.

    1H-Pyrrole-3-sulphonic acid: A positional isomer with the sulphonic acid group on the third carbon.

    Indole-2-sulphonic acid: A related compound with an indole ring structure.

Uniqueness: 1H-pyrrole-2-sulfonic acid is unique due to the specific positioning of the sulphonic acid group, which significantly influences its chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1H-pyrrole-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3S/c6-9(7,8)4-2-1-3-5-4/h1-3,5H,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQCQCXUVZBOCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10233923
Record name 1H-Pyrrole-2-sulphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10233923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84864-63-1
Record name 1H-Pyrrole-2-sulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84864-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-2-sulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084864631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrole-2-sulphonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrole-2-sulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.076.687
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1H-PYRROLE-2-SULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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